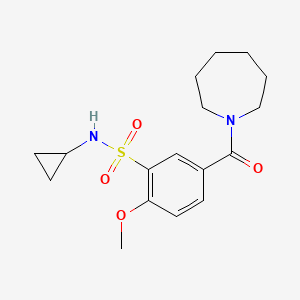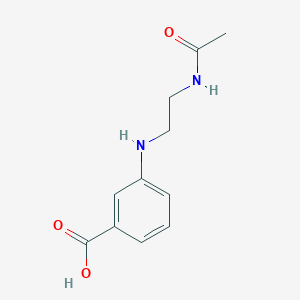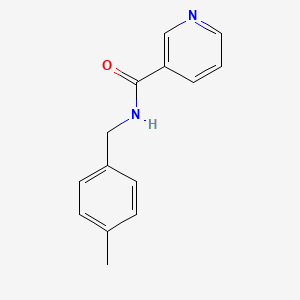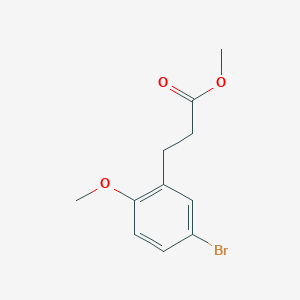![molecular formula C11H14N4OS2 B7637826 2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a compound that has gained significant attention in scientific research. This compound is commonly referred to as DMAT and is used in various research applications. The aim of
Wirkmechanismus
DMAT inhibits PRMT5 activity by binding to the active site of the enzyme. PRMT5 catalyzes the methylation of arginine residues on various proteins, including histones. DMAT inhibits this activity by preventing the binding of the enzyme to its substrate, resulting in decreased methylation of arginine residues.
Biochemical and Physiological Effects:
DMAT has been shown to have various biochemical and physiological effects. Inhibition of PRMT5 activity by DMAT has been associated with changes in gene expression, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. DMAT has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMAT is a potent and selective inhibitor of PRMT5, making it a valuable tool in scientific research. However, DMAT has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments. Additionally, DMAT has been shown to have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
Future research on DMAT could focus on developing more stable and soluble analogs of the compound. Additionally, further studies could investigate the potential therapeutic applications of DMAT in cancer and other diseases. Finally, research could focus on identifying new targets of DMAT and investigating the effects of DMAT on these targets.
Conclusion:
In conclusion, DMAT is a compound that has gained significant attention in scientific research due to its potent and selective inhibition of PRMT5. DMAT has various biochemical and physiological effects and has been shown to induce cell cycle arrest and apoptosis in cancer cells. While DMAT has limitations in terms of its stability and solubility, it remains a valuable tool in scientific research. Future research on DMAT could focus on developing more stable and soluble analogs of the compound and investigating its potential therapeutic applications.
Synthesemethoden
DMAT can be synthesized using a multi-step process. The first step involves the reaction of 2-chloroacetyl chloride with 2-aminomethyl-1,3-thiazole to form 2-(2-chloroacetyl)-1,3-thiazol-4-ylmethylamine. The second step involves the reaction of 2-(2-chloroacetyl)-1,3-thiazol-4-ylmethylamine with 4,5-dimethyl-2-thiazolylamine to form DMAT.
Wissenschaftliche Forschungsanwendungen
DMAT is commonly used in scientific research as a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA processing, and DNA damage repair. DMAT has been shown to inhibit PRMT5 activity, leading to changes in gene expression and cellular processes.
Eigenschaften
IUPAC Name |
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS2/c1-6-7(2)18-11(13-6)15-9(16)3-8-5-17-10(4-12)14-8/h5H,3-4,12H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDGVZLHKFHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)



![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)



